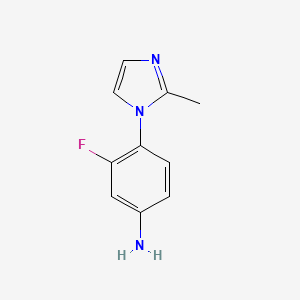
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline
Vue d'ensemble
Description
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that can be associated with the class of fluorinated imidazoles. These compounds are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as antitumor agents. The presence of both a fluorine atom and an imidazole ring in the molecule suggests that it may exhibit unique chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related fluorinated imidazole compounds has been reported in the literature. For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines was achieved using Selectfluor as the fluorinating reagent in aqueous conditions, which resulted in moderate to good yields of the monofluorinated product . Although this does not directly describe the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, it provides insight into the methodologies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline would consist of a fluorine atom attached to a benzene ring, which is further substituted with an imidazole ring bearing a methyl group. The fluorine atom is likely to influence the electronic properties of the benzene ring due to its high electronegativity, potentially affecting the reactivity of the compound.
Chemical Reactions Analysis
Fluorinated imidazoles can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution, depending on the substituents present on the benzene ring and the imidazole moiety. The fluorine atom can activate the benzene ring towards electrophilic aromatic substitution, while the imidazole ring can participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline would be influenced by the presence of the fluorine atom and the imidazole ring. The compound is expected to have a relatively high melting point and stability due to the aromatic nature and the strong carbon-fluorine bond. The electron-withdrawing effect of the fluorine atom could also impact the acidity and basicity of the compound, as well as its solubility in organic solvents and water.
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-4-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACCHDMXPSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














